molecular formula C4H8BrNO2 B14629979 Butane, 2-bromo-2-nitro- CAS No. 55653-00-4

Butane, 2-bromo-2-nitro-

Cat. No.: B14629979
CAS No.: 55653-00-4
M. Wt: 182.02 g/mol
InChI Key: GKWKBYDWIWHRCZ-UHFFFAOYSA-N
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Description

Butane, 2-bromo-2-nitro- is an organic compound with the molecular formula C4H8BrNO2 It is a derivative of butane, where a bromine atom and a nitro group are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 2-bromo-2-nitro- typically involves the bromination of 2-nitrobutane. This can be achieved by treating 2-nitrobutane with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the second carbon atom.

Industrial Production Methods

Industrial production of Butane, 2-bromo-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Butane, 2-bromo-2-nitro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-nitrobutanol.

    Elimination Reactions: In the presence of a strong base, Butane, 2-bromo-2-nitro- can undergo elimination reactions to form alkenes, such as 2-nitro-2-butene.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

Major Products Formed

    Substitution: 2-Nitrobutanol

    Elimination: 2-Nitro-2-butene

    Reduction: 2-Bromo-2-aminobutane

Scientific Research Applications

Butane, 2-bromo-2-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Butane, 2-bromo-2-nitro- involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition states and intermediates formed during these reactions.

Comparison with Similar Compounds

Butane, 2-bromo-2-nitro- can be compared with other similar compounds, such as:

    2-Bromobutane: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-Nitrobutane: Lacks the bromine atom, making it less versatile in substitution and elimination reactions.

    2-Bromo-2-methylbutane: Has a methyl group instead of a nitro group, leading to different reactivity and applications.

The presence of both bromine and nitro groups in Butane, 2-bromo-2-nitro- makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-2-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c1-3-4(2,5)6(7)8/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWKBYDWIWHRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)([N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280613
Record name Butane, 2-bromo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55653-00-4
Record name 2-Bromo-2-nitrobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55653-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2-bromo-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055653004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2-bromo-2-nitro-
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Record name Butane, 2-bromo-2-nitro-
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